L-Tryptophan Methyl Ester Hydrochloride: A Comprehensive Technical Guide
L-Tryptophan Methyl Ester Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of L-Tryptophan methyl ester hydrochloride. This compound serves as a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.
Core Chemical Properties
L-Tryptophan methyl ester hydrochloride is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a ready reference for laboratory applications.
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol [1] |
| Melting Point | 213-216 °C[1] |
| Appearance | White to light yellow to light orange powder/crystal[1] |
| Optical Activity ([α]²⁰/D) | +18° to +21° (c=5 in methanol)[1] |
| Storage Conditions | 2°C - 8°C[1] |
| CAS Number | 7524-52-9 |
Solubility Profile
The solubility of L-Tryptophan methyl ester hydrochloride has been extensively studied in various organic solvents. The following table presents the mole fraction solubility (x₁) at 298.15 K (25 °C), demonstrating its versatility in different reaction media. Solubility generally increases with temperature.[1]
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Acetone | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of L-Tryptophan methyl ester hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.2 | s | 1H | Indole N-H |
| 8.81 | br s | 3H | NH₃⁺ |
| 7.54 | d | 1H | Aromatic C-H |
| 7.39 | d | 1H | Aromatic C-H |
| 7.28 | s | 1H | Aromatic C-H |
| 7.09 | t | 1H | Aromatic C-H |
| 7.01 | t | 1H | Aromatic C-H |
| 4.19 | t | 1H | α-CH |
| 3.63 | s | 3H | OCH₃ |
| 3.33 | m | 2H | β-CH₂ |
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 170.4 | C=O (ester) |
| 136.4 | Indole C-7a |
| 126.5 | Indole C-3a |
| 125.4 | Indole C-2 |
| 122.3 | Indole C-5 |
| 119.6 | Indole C-6 |
| 118.1 | Indole C-4 |
| 112.1 | Indole C-7 |
| 106.0 | Indole C-3 |
| 53.7 | α-CH |
| 53.4 | OCH₃ |
| 26.2 | β-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the principal functional groups in the molecule.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (indole) |
| ~3000 | C-H stretches (aromatic and aliphatic) |
| ~2900-2600 | N-H stretch (ammonium) |
| ~1740 | C=O stretch (ester) |
| ~1600 | C=C stretches (aromatic ring) |
Mass Spectrometry (MS)
Mass spectrometry of L-Tryptophan methyl ester hydrochloride typically shows a molecular ion peak corresponding to the free base (L-Tryptophan methyl ester). The fragmentation pattern is characterized by the loss of the methoxycarbonyl group and cleavage of the side chain.
-
Molecular Ion (M⁺): m/z = 218 (corresponding to C₁₂H₁₄N₂O₂)
-
Major Fragments:
-
m/z = 159 (Loss of -COOCH₃)
-
m/z = 130 (Indole-3-methylene cation, [C₉H₈N]⁺) - Often the base peak.
-
Experimental Protocols
Synthesis of L-Tryptophan Methyl Ester Hydrochloride
The most common synthetic route is the Fischer-Speier esterification of L-Tryptophan.[2]
Method 1: Using Thionyl Chloride in Methanol [2]
-
Materials:
-
L-Tryptophan (1.0 eq)
-
Anhydrous Methanol (5-10 mL per gram of L-Tryptophan)
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Diethyl ether (for precipitation and washing)
-
-
Procedure:
-
Suspend L-Tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the resulting residue and triturate to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Method 2: Using Trimethylchlorosilane (TMSCl) in Methanol
This method offers a milder alternative for the esterification.[2]
-
Materials:
-
L-Tryptophan (1.0 eq)
-
Anhydrous Methanol (10 mL per 2g of L-Tryptophan)
-
Trimethylchlorosilane (TMSCl) (2.0 eq)
-
-
Procedure:
-
To L-Tryptophan in a round-bottom flask, slowly add freshly distilled TMSCl and stir with a magnetic stirrer.[2]
-
Add anhydrous methanol to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the product.[2]
-
Purification by Recrystallization
The crude L-Tryptophan methyl ester hydrochloride can be purified by recrystallization to obtain a high-purity product.
-
Solvent System: A common solvent system for recrystallization is a mixture of methanol and diethyl ether. Other options include ethylene dichloride.[3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate complete crystallization. For ethylene dichloride, cooling to -10°C is effective.[3][4]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether or cold ethylene dichloride (at 0°C).[3]
-
Dry the purified crystals under vacuum at a temperature of around 40°C for 5 hours.[3]
-
Analytical Characterization
Thin-Layer Chromatography (TLC) [1]
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A common eluent system is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[1]
-
Visualization:
High-Performance Liquid Chromatography (HPLC) [1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1]
-
-
Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 280 nm (due to the indole ring of tryptophan).[1]
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of L-Tryptophan methyl ester hydrochloride.
Serotonin Biosynthesis Pathway
Caption: Biosynthesis of serotonin from L-Tryptophan.
Synthetic Pathway to Tadalafil
Caption: Simplified synthetic pathway to Tadalafil from L-Tryptophan methyl ester hydrochloride.
